Comparative Diagnostic Sensitivity in Colorectal Cancer: N1,N8-Diacetylspermidine vs. Conventional Serum Markers and DiAcSpm
In a cohort of 33 colorectal cancer patients, the diagnostic sensitivity of urinary N1,N8-diacetylspermidine (DiAcSpd) was determined to be 36.3% [1]. This performance is directly compared to the serum marker CA 19-9 (the least sensitive marker in this cohort) and is contrasted with the higher sensitivity of its structural analog N1,N12-diacetylspermine (DiAcSpm) at 69.6% [1]. The data clearly delineates the diagnostic performance gap between these two diacetylated polyamines.
| Evidence Dimension | Diagnostic Sensitivity in Colorectal Cancer |
|---|---|
| Target Compound Data | 36.3% sensitivity |
| Comparator Or Baseline | N1,N12-Diacetylspermine (DiAcSpm): 69.6% sensitivity; CEA and CA 19-9: lower sensitivity (exact % not quantified for DiAcSpd comparison) |
| Quantified Difference | DiAcSpd is 33.3% less sensitive than DiAcSpm in this CRC cohort |
| Conditions | Human urine samples from 33 colorectal cancer patients, measured by enzyme-linked immunosorbent assay (ELISA) |
Why This Matters
This quantitative comparison confirms DiAcSpd's utility as a confirmatory or complementary marker to DiAcSpm, enabling researchers to make an informed selection for specific colorectal cancer diagnostic or prognostic panel designs.
- [1] Hiramatsu K, Takahashi K, Yamaguchi T, Matsumoto H, Miyamoto H, Tanaka S, Tanaka C, Tamamori Y, Imajo M, Kawaguchi M, Toi M, Mori T, Kawakita M. Evaluating the utility of N1,N12-diacetylspermine and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers. Clin Chim Acta. 2010 Dec 14;411(23-24):1890-4. PMID: 20655357. View Source
